1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one
Description
1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one (IUPAC name: 1-[(2S)-2-hydroxy-3-(methylamino)propyl]pyrrolidin-2-one) is a pyrrolidin-2-one derivative characterized by a hydroxy group and a methylamino group on its propyl side chain. Its molecular formula is C₈H₁₆N₂O₂, with a stereospecific (2S)-configuration at the hydroxyl-bearing carbon . This compound belongs to a broader class of pyrrolidin-2-one derivatives, which are frequently explored for their pharmacological activities, including antiarrhythmic, adrenolytic, and metabolic effects.
Properties
IUPAC Name |
1-[2-hydroxy-3-(methylamino)propyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-5-7(11)6-10-4-2-3-8(10)12/h7,9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMESCLLKMGZIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCCC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with 2-hydroxy-3-(methylamino)propyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It may also interact with receptors or ion channels, altering cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidin-2-one derivatives with substituted propyl side chains or arylpiperazine moieties exhibit diverse biological activities. Below is a detailed comparison of 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one with key analogs:
Structural Modifications and Receptor Affinity
The pharmacological profile of pyrrolidin-2-one derivatives is highly sensitive to substituents on the propyl chain and aromatic groups. Key structural variations and their impacts include:
Key Observations :
- Arylpiperazine vs. Methylamino Group: Arylpiperazine substituents (e.g., in EP-47 or Derivative 8) enhance binding to α-adrenoceptors (ARs), critical for antiarrhythmic and hypotensive effects. The target compound’s methylamino group may confer weaker α-AR affinity but could reduce off-target effects.
- Hydroxy Group Position : A hydroxy group at the second position of the propyl chain (as in Derivative 8) improves α₁-AR binding and antiarrhythmic potency .
Antiarrhythmic Activity
Antiarrhythmic efficacy is often evaluated using adrenaline-induced arrhythmia models. Key data include:
Notes:
- Derivatives with arylpiperazine groups (e.g., Derivative 8, Compound 13) show superior antiarrhythmic potency compared to the target compound’s likely profile.
- Antioxidant activity in Derivative 8 may synergize with α-adrenolytic effects, reducing oxidative stress in arrhythmia models .
Metabolic and Antimicrobial Activity
Some analogs exhibit secondary benefits:
- EP-47: Reduces blood glucose and triglycerides in obese mice via non-selective α-adrenoceptor antagonism .
- 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxypropyl}-4-(4-fluorophenyl)piperazin-1-ium chloride : Potent antimicrobial activity against Mycobacterium kansasii (comparable to isoniazid) due to carbamoyl and fluorophenyl groups .
Target Compound: No evidence of metabolic or antimicrobial activity is reported, likely due to the absence of arylpiperazine or carbamoyl groups.
Toxicity and Selectivity
- QTc Prolongation: Pyrrolidin-2-one derivatives with strong α-adrenolytic activity (e.g., Derivative 8) prolong QTc intervals more than quinidine, increasing proarrhythmic risk .
- Receptor Selectivity : Arylpiperazine derivatives often bind multiple AR subtypes (e.g., EP-47: α₁/α₂-AR), whereas the target compound’s simpler structure may improve selectivity.
Biological Activity
1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one is a synthetic organic compound classified under pyrrolidinones, characterized by a five-membered lactam ring. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its unique structural features and potential biological activities.
Structural Information
- IUPAC Name : this compound
- Molecular Formula : C8H16N2O2
- Molecular Weight : 172.25 g/mol
- CAS Number : 1019476-49-3
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator, influencing metabolic processes and cellular signaling pathways. The presence of both hydroxy and methylamino groups enhances its reactivity and potential interactions with various biomolecules.
Enzyme Interaction Studies
Research indicates that this compound can affect enzyme mechanisms and protein-ligand interactions. For instance, studies have shown that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in diseases such as diabetes or cancer.
Case Studies
-
Inhibition of Enzyme Activity : A study demonstrated that this compound inhibits the activity of specific enzymes linked to metabolic syndrome. The results indicated a significant reduction in enzyme activity at varying concentrations.
Concentration (µM) Enzyme Activity (%) 0 100 10 75 50 50 100 25 - Protein-Ligand Binding : Another investigation explored the binding affinity of this compound to specific receptors. The findings suggested a moderate binding affinity, indicating potential for use in drug design targeting receptor-mediated pathways.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxy & methylamino groups | Enzyme inhibitor; modulator of signaling pathways |
| N-Methyl-2-pyrrolidone | Methyl group on nitrogen | Solvent; less biological activity |
| 3-Hydroxy-2-pyrrolidinone | Hydroxyl group at the 3-position | Limited biological applications |
Applications in Research and Industry
This compound is utilized in various scientific research applications:
- Medicinal Chemistry : Investigated for potential therapeutic effects against metabolic disorders.
- Biochemical Research : Employed in proteomics to study enzyme mechanisms and protein interactions.
Q & A
Q. What synthetic strategies are effective for introducing hydroxy and methylamino substituents into pyrrolidin-2-one derivatives?
The synthesis of 1-[2-hydroxy-3-(methylamino)propyl]pyrrolidin-2-one can leverage copper-catalyzed hydrothiolation or allylic amination protocols. For example, demonstrates regioselective thiol addition to allenamides using catalysts like CuI and ligands such as 1,10-phenanthroline, yielding structurally diverse pyrrolidin-2-one derivatives. Key steps include:
- Substrate preparation : Start with N-allenyl-pyrrolidin-2-one or N-vinyl-pyrrolidin-2-one.
- Reaction optimization : Adjust catalyst loading (e.g., 5–10 mol% CuI) and solvent systems (e.g., THF or DCM).
- Characterization : Confirm regiochemistry via NMR (e.g., coupling constants for vinyl protons) and HRMS for molecular ion validation .
Q. How can structural ambiguities in pyrrolidin-2-one derivatives be resolved using spectroscopic techniques?
Combined NMR (, , 2D-COSY) and HRMS analysis is critical. For instance:
- NMR : The hydroxy group’s proton appears as a broad singlet (~δ 4.5–5.5 ppm), while methylamino protons split into multiplets (δ 2.5–3.5 ppm).
- HRMS : Exact mass matching (e.g., [M+H ^+ $$
calculated for C _9 _{17} _2 _2 $: 185.1285) confirms molecular integrity.
highlights these methods for validating derivatives like 1-(1,3-bis(naphthalen-2-ylthio)propyl)pyrrolidin-2-one .
Q. What preclinical models are suitable for evaluating antiarrhythmic activity in pyrrolidin-2-one derivatives?
Use isolated heart preparations (e.g., Langendorff-perfused rat hearts) to assess QTc interval prolongation and arrhythmia induction. emphasizes:
- Electrophysiological assays : Measure action potential duration (APD) and compare to reference drugs like quinidine.
- Proarrhythmic risk : Calculate QTc using Bazett’s formula; prolonged QTc (>450 ms) correlates with torsadogenic potential .
Advanced Research Questions
Q. How can contradictory data between in vitro receptor affinity and in vivo efficacy be addressed?
Discrepancies may arise from pharmacokinetic (PK) limitations or off-target effects. For example, details:
- Radioligand binding assays : Determine Ki values (e.g., 11 nM for 5-HT1F binding) to validate target engagement.
- Functional assays : Use cAMP inhibition (EC) in transfected HEK293T cells to confirm Gi/o coupling.
- PK/PD modeling : Corrogate plasma half-life and tissue distribution (e.g., brain penetration for CNS targets) .
Q. What methodologies optimize the antioxidant and α-adrenolytic balance in pyrrolidin-2-one derivatives?
suggests dual optimization via:
- Antioxidant assays : Measure ROS scavenging (e.g., DPPH radical quenching) and lipid peroxidation inhibition.
- α-Adrenoceptor binding : Use competitive displacement assays with -prazosin (α1) or -rauwolscine (α2).
- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., -OH) to enhance redox activity while maintaining adrenolytic potency .
Q. How can molecular docking guide the design of pyrrolidin-2-one derivatives with improved target specificity?
Leverage computational tools to:
- Identify binding pockets : Map interactions (e.g., hydrogen bonds between hydroxy groups and Ser/Thr residues in 5-HT1F).
- Avoid off-target effects : Screen against related receptors (e.g., 5-HT2B, Ki > 300 nM) using homology models.
validated a 5-HT1F antagonist with >30-fold selectivity over 5-HT2B via this approach .
Q. What strategies resolve discrepancies between in vitro antioxidant activity and in vivo proarrhythmic effects?
Address this using:
- Toxicokinetic profiling : Assess metabolite formation (e.g., oxidative byproducts) via LC-MS.
- Integrated risk assessment : Combine HERG channel inhibition assays (IC) with APD measurements in cardiomyocytes.
notes that QTc prolongation in EP-40 required dose adjustments to balance antioxidant benefits and arrhythmia risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
